2,4-Difluoro-2'-pyrrolidinomethyl benzophenone
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Description
2,4-Difluoro-2'-pyrrolidinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17F2NO and its molecular weight is 301.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photochemical Reactions and Photocatalysis
- Benzophenone derivatives, including 2,4-difluoro benzophenones, are studied for their role in [2 + 2] photochemical additions and the Paternò-Büchi reaction. These reactions are temperature-dependent and involve the formation of triplet 1,4-diradicals, with implications for organic synthesis and photochemical applications (Hei et al., 2005).
- In material science, benzophenone derivatives are used to synthesize specific compounds like 2-acylthiophenes, demonstrating their utility in organic synthesis and potential for creating new materials (Keumi et al., 1988).
2. Environmental Science
- Research on benzophenone derivatives, including the photocatalytic degradation of these compounds in aquatic environments, is vital for understanding their environmental impact and for developing methods to mitigate their presence in water bodies. This includes studies on the use of catalysts like cobalt ferrite for the degradation of benzophenone-3, a compound structurally related to 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone (Pan et al., 2017).
3. Analytical Chemistry
- Benzophenone derivatives are also relevant in analytical methods, such as in the development of extraction techniques using materials like metal-organic frameworks (MOFs) for the analysis of benzophenones in various samples. This highlights their role in improving analytical methodologies and environmental monitoring (Li et al., 2015).
Properties
IUPAC Name |
(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJLKQSQWINJMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643672 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-03-6 |
Source
|
Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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